3-(2H-1,2,3-Triazol-2-yl)aniline
CAS No.: 626248-56-4
Cat. No.: VC2479594
Molecular Formula: C8H8N4
Molecular Weight: 160.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 626248-56-4 |
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Molecular Formula | C8H8N4 |
Molecular Weight | 160.18 g/mol |
IUPAC Name | 3-(triazol-2-yl)aniline |
Standard InChI | InChI=1S/C8H8N4/c9-7-2-1-3-8(6-7)12-10-4-5-11-12/h1-6H,9H2 |
Standard InChI Key | YKEAQCXIDHBMLM-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)N2N=CC=N2)N |
Canonical SMILES | C1=CC(=CC(=C1)N2N=CC=N2)N |
Introduction
Chemical Structure and Properties
Structural Features
3-(2H-1,2,3-triazol-2-yl)aniline comprises an aniline unit with a 2H-1,2,3-triazole ring attached at the meta position. The compound features a primary amine group and a five-membered heterocyclic ring containing three nitrogen atoms. The 2H designation indicates that the triazole ring is connected to the aniline moiety through the N2 position of the triazole . This structural arrangement influences the compound's electronic distribution, affecting its reactivity patterns and potential interactions with biological targets.
Physical and Chemical Properties
The physical and chemical properties of 3-(2H-1,2,3-triazol-2-yl)aniline are summarized in Table 1, which provides essential information for researchers working with this compound.
Table 1: Physical and Chemical Properties of 3-(2H-1,2,3-triazol-2-yl)aniline
The compound exhibits moderate water solubility and good solubility in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide. The presence of the amine group confers basic properties to the molecule, allowing it to form salts with acids. The triazole ring, with its three nitrogen atoms, contributes to the molecule's ability to participate in hydrogen bonding and coordination with metals .
Synthesis Methods
Click Chemistry Approach
The most common synthetic route for 3-(2H-1,2,3-triazol-2-yl)aniline involves click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach typically begins with the preparation of an azide derivative from 3-aminoaniline, followed by cycloaddition with terminal alkynes . The reaction generally proceeds under mild conditions and offers high yields with excellent regioselectivity.
A pseudo-four component click process has been described for synthesizing triazole derivatives from aniline starting materials. This one-pot synthesis involves the reaction of N-(prop-2-ynyl)-benzenamine with sodium azide in the presence of copper catalysts and benzyl derivatives . This method allows for the preparation of both mono- and dibenzylated 1,2,3-triazoles derived from aniline with high efficiency.
Ruthenium-Catalyzed C-H Amidation
A novel approach for synthesizing 2H-1,2,3-triazole-substituted anilines involves ruthenium-catalyzed intermolecular C-H amidation. As described by researchers, this method allows for the conversion of 2-aryl-1,2,3-triazoles and sulfonyl azides into 2-(2H-1,2,3-triazole-2-yl)aniline derivatives . While this method was primarily described for the ortho-position derivatives, the synthetic principles can potentially be extended to the meta-position isomer with appropriate modifications.
The reaction produces N₂ gas as the sole byproduct, making it an environmentally benign protocol for C-N bond formation. The method tolerates a wide range of functionalities and produces the desired products in moderate to excellent yields .
Multi-Component Reactions
Several researchers have reported multi-component reactions for synthesizing 1,2,3-triazole derivatives. These approaches often involve the one-pot reaction of terminal alkynes, sodium azide, and various electrophiles or functionalized reagents . The general reaction scheme involves:
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Formation of a copper acetylide intermediate
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Cycloaddition with azide to form the triazole ring
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Subsequent functionalization or derivatization
Such methods typically employ copper catalysts (Cu(I) or Cu(II) salts) along with reducing agents like sodium ascorbate in aqueous or mixed solvent systems . These approaches offer advantages in terms of atom economy, reduced waste generation, and streamlined synthetic procedures.
Chemical Reactivity
Reactivity of the Amine Group
The primary amine group in 3-(2H-1,2,3-triazol-2-yl)aniline exhibits typical reactivity patterns of aromatic amines. It can undergo various transformations including:
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Acylation reactions to form amides
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Alkylation to form secondary and tertiary amines
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Diazotization to form diazonium salts, which can be further transformed into various functional groups
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Nucleophilic addition to carbonyls
These reactions make 3-(2H-1,2,3-triazol-2-yl)aniline a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science .
Reactivity of the Triazole Ring
The 1,2,3-triazole moiety in the compound contributes unique reactivity patterns. The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors and coordinate with metals, making these compounds valuable as ligands in coordination chemistry. Additionally, the triazole ring exhibits aromatic character and can participate in electrophilic aromatic substitution reactions, though with lower reactivity compared to benzene.
The N-H bond in monobenzylated 1,2,3-triazoles derived from aniline has been demonstrated to react readily with benzyl chlorides at 40°C, yielding dibenzylated derivatives quantitatively . This reactivity pattern highlights the nucleophilic character of the nitrogen atoms in the triazole ring.
Biological Applications
Antimicrobial Activity
Compounds containing the 1,2,3-triazole scaffold have demonstrated significant antimicrobial properties against various bacterial and fungal strains. While specific data for 3-(2H-1,2,3-triazol-2-yl)aniline is limited, structurally similar triazole derivatives have shown promising inhibitory activity against pathogenic microorganisms .
Table 2: Antimicrobial Activity of Selected 1,2,3-Triazole Derivatives
Microorganism | Activity Level | Representative Compounds |
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Candida albicans | Moderate to high inhibition | Triazole-amino acid hybrids |
Staphylococcus aureus | Significant inhibition | Various 1,2,3-triazole derivatives |
Escherichia coli | Moderate activity | Aniline-triazole conjugates |
The antimicrobial mechanism typically involves interference with cell wall biosynthesis, membrane disruption, or inhibition of essential enzymes in microbial metabolism .
Anticancer Properties
1,2,3-triazole derivatives, including those with aniline substituents, have been investigated for their anticancer potential. These compounds can exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms, including enzyme inhibition, DNA intercalation, and interference with cell signaling pathways .
In comparative studies involving various triazole derivatives, compounds containing the triazole moiety have demonstrated higher cytotoxicity compared to their non-triazole counterparts. This enhanced activity is attributed to the triazole ring's ability to form hydrogen bonds and engage in other non-covalent interactions with biological targets.
Enzyme Inhibition
1,2,3-triazole derivatives have shown promising activity as enzyme inhibitors, particularly against cholinesterases (AChE and BuChE), which are important targets for treating neurodegenerative disorders . The nitrogen atoms in the 1,2,3-triazole ring are responsible for enzyme-inhibitor interactions, contributing to the compound's bioactivity .
The triazole scaffold also exhibits low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions, making it an attractive structural motif for drug development . These properties may extend to 3-(2H-1,2,3-triazol-2-yl)aniline, highlighting its potential applications in medicinal chemistry.
Applications in Chemical Synthesis
As Building Blocks
3-(2H-1,2,3-triazol-2-yl)aniline serves as a valuable building block in organic synthesis for constructing more complex molecules with potential biological activities. The presence of both the amine group and the triazole moiety allows for diverse functionalization strategies, enabling the creation of compound libraries for structure-activity relationship studies .
In Coordination Chemistry
The nitrogen-rich structure of 3-(2H-1,2,3-triazol-2-yl)aniline makes it an excellent ligand for coordination with various metals. These coordination complexes may exhibit interesting catalytic, electronic, or magnetic properties that can be exploited in different applications. The coordination can occur through the nitrogen atoms in the triazole ring or through the amine group, depending on the metal and reaction conditions.
Structure-Property Relationships
Lipophilicity
Lipophilicity is a critical parameter in drug design, affecting bioavailability and pharmacokinetics. Studies on triazole derivatives of aniline have assessed their lipophilicity using reversed-phase thin-layer chromatography (RP-TLC) and computational methods . These investigations provide insights into the relationship between structural modifications and lipophilicity, which can guide the rational design of new compounds with optimized properties.
Drug-Likeness Parameters
Computational studies on triazole derivatives have evaluated their drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles . These assessments typically consider parameters such as molecular weight, number of hydrogen bond donors and acceptors, logP, and rotatable bonds to predict a compound's potential as a drug candidate.
For 3-(2H-1,2,3-triazol-2-yl)aniline, its relatively low molecular weight (160.18 g/mol) and balanced hydrophilic-lipophilic properties contribute to favorable drug-like characteristics . The amine group can serve as both a hydrogen bond donor and acceptor, while the nitrogen atoms in the triazole ring can function as hydrogen bond acceptors, enhancing the compound's ability to interact with biological targets.
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